N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide
Description
N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-3,4-Difluorobenzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached via a methoxypropyl chain to a 3,4-difluorobenzamide core. The compound’s structural features include:
- 3,4-Difluorobenzamide: Aromatic fluorine substitutions at positions 3 and 4, which may enhance electronic effects and metabolic stability.
- Methoxypropyl Linker: A methoxy group on a propyl chain, influencing solubility and steric interactions.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO2/c1-17(23-2,12-4-3-5-13(18)9-12)10-21-16(22)11-6-7-14(19)15(20)8-11/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDGKCFJKKPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide typically involves the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Abbreviations: DFB = Difluorobenzamide; Ph = Phenyl; Cl = Chloro; F = Fluoro; I = Iodo; DHPO = Dihydroxypropyloxy; BT = Benzothiazole.
Key Research Findings
- Halogenation Effects : Fluorine and chlorine substitutions enhance hydrophobic interactions and metabolic stability. The 3,4-difluoro pattern in benzamides may optimize binding to aromatic receptor pockets .
- Linker Modifications : Methoxypropyl vs. cyclopropylmethoxy or dihydroxypropyloxy groups significantly alter solubility and steric interactions, impacting bioavailability and target engagement .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the benzoyl chloride and amine precursors .
- Step 2 : Optimize reaction temperature (e.g., low temperatures at -50°C reduce side reactions) and solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates .
- Step 3 : Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ ~3.3 ppm), chlorophenyl protons (δ ~7.2-7.5 ppm), and difluorobenzamide aromatic signals (δ ~7.0-7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) and isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolve spatial arrangement of the 3-chlorophenyl and difluorobenzamide moieties to validate stereochemistry .
Q. How can researchers screen for preliminary biological activity of this compound?
- Methodological Answer :
- In vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) at concentrations ranging from 1 nM to 10 µM using fluorescence-based or colorimetric readouts .
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination via MTT or ATP-based luminescence) .
- Solubility Profiling : Use HPLC or nephelometry to assess aqueous solubility, critical for in vivo translation .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action and target engagement in complex biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., receptors or enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl)?
- Methodological Answer :
- Synthetic Analogs : Synthesize derivatives with variations in the chlorophenyl position, methoxy group, or fluorine substitution .
- Biological Profiling : Compare IC50 values across analogs to identify critical substituents for potency .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and steric clashes .
Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC50 values across studies)? **
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity using independent methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for batch effects or assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
